BRD4884

Description

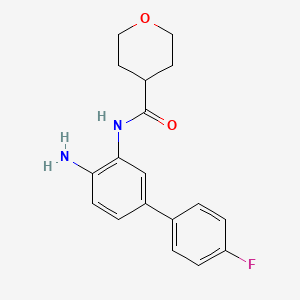

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-amino-5-(4-fluorophenyl)phenyl]oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-4-1-12(2-5-15)14-3-6-16(20)17(11-14)21-18(22)13-7-9-23-10-8-13/h1-6,11,13H,7-10,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDNONWGMYBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD4884: A Technical Guide to its Mechanism of Action as a Kinetically Selective HDAC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4884 is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs) with a unique mechanism of action characterized by kinetic selectivity for HDAC2 over the highly homologous HDAC1. This property makes it a valuable tool for dissecting the specific roles of HDAC2 in cellular processes and a potential therapeutic agent for cognitive disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Selective HDAC Inhibition

This compound exerts its biological effects through the direct inhibition of Class I histone deacetylases, with a pronounced selectivity for HDAC1 and HDAC2.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5]

By inhibiting HDACs, this compound promotes a state of histone hyperacetylation, which relaxes the chromatin structure and facilitates gene expression.[6] This epigenetic modulation is believed to underlie the compound's effects on neuronal function and cognition.[6][7]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of histone acetylation and subsequent gene transcription. The workflow can be visualized as a direct, linear pathway.

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity and kinetic selectivity of this compound have been quantitatively characterized through various biochemical assays. The data highlights its potent inhibition of HDAC1 and HDAC2, with significantly weaker activity against HDAC3, and a notable kinetic advantage for HDAC2 binding.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference(s) |

| IC50 | 29 nM | 62 nM | 1090 nM (1.09 µM) | [1][2][3][4][8] |

| Binding Half-life (t½) | 20 minutes | 143 minutes | Not Reported | [2][6] |

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to elucidate the mechanism of action of this compound.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against purified HDAC enzymes.

Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine residue and a quenched fluorophore, is incubated with the HDAC enzyme. Deacetylation of the substrate by the HDAC allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute the fluorogenic HDAC substrate and the developer enzyme in the assay buffer according to the manufacturer's instructions.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution series.

-

Dilute the purified recombinant HDAC1, HDAC2, and HDAC3 enzymes to the desired concentration in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Subtract the background fluorescence (from "no enzyme" wells).

-

Plot the percentage of HDAC activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Neuronal Histone Acetylation Assay (Western Blot)

This assay is used to determine the effect of this compound on the acetylation status of specific histone residues in primary neuronal cells.[1]

Principle: Primary neurons are treated with this compound, and the total histone proteins are extracted. Western blotting is then used to detect and quantify the levels of specific acetylated histones (e.g., acetylated H3K9 and H4K12) relative to the total histone levels.

Protocol:

-

Primary Neuronal Cell Culture:

-

Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic mice or rats.

-

Plate the dissociated neurons on poly-D-lysine-coated culture dishes in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

-

Maintain the cultures at 37°C in a humidified incubator with 5% CO2.

-

-

This compound Treatment:

-

After a specified number of days in vitro (e.g., 7-10 days), treat the neuronal cultures with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 24 hours).[1]

-

-

Histone Extraction:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Isolate the nuclei by centrifugation.

-

Extract histone proteins from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).

-

Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

-

Determine the protein concentration using a Bradford or BCA assay.

-

-

Western Blotting:

-

Separate the histone extracts by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15-18%).

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated H3K9, acetylated H4K12, and a loading control (e.g., total histone H3 or H4).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated histone bands to the intensity of the corresponding total histone bands.

-

Compare the levels of histone acetylation in this compound-treated cells to the vehicle-treated controls.

-

In Vivo Cognitive Enhancement Study (Contextual Fear Conditioning in CK-p25 Mice)

This experiment evaluates the ability of this compound to rescue cognitive deficits in a mouse model of neurodegeneration.[1]

Principle: The CK-p25 mouse model exhibits severe cognitive impairment. Contextual fear conditioning is a behavioral paradigm used to assess fear-associated learning and memory. The mice learn to associate a specific environment (the context) with an aversive stimulus (a mild foot shock). Memory is assessed by measuring the freezing behavior of the mice when they are re-exposed to the context.

Protocol:

-

Animal Model and Drug Administration:

-

Use CK-p25 transgenic mice, in which the expression of p25 can be induced to cause neurodegeneration and cognitive deficits.

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 10 days).[1]

-

-

Contextual Fear Conditioning Training:

-

Place a mouse in a conditioning chamber with a specific set of contextual cues (e.g., lighting, flooring, odor).

-

Allow the mouse to explore the chamber for a baseline period (e.g., 2-3 minutes).

-

Deliver one or more mild foot shocks (the unconditioned stimulus, US) through the grid floor.

-

Remove the mouse from the chamber after a short period following the last shock.

-

-

Contextual Fear Memory Testing:

-

24 hours after training, return the mouse to the same conditioning chamber (the context).

-

Do not deliver any foot shocks during the testing phase.

-

Record the behavior of the mouse for a set period (e.g., 5 minutes) using an automated video tracking system.

-

The primary measure of fear memory is "freezing," which is defined as the complete absence of movement except for respiration.

-

-

Data Analysis:

-

Calculate the percentage of time the mouse spends freezing during the testing session.

-

Compare the freezing behavior of this compound-treated CK-p25 mice with that of vehicle-treated CK-p25 mice and wild-type control mice.

-

An increase in freezing time in the this compound-treated group compared to the vehicle-treated group indicates a rescue of the memory deficit.

-

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions. This compound is a research chemical and is not for human or veterinary use.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Fear Conditioning Assay in Mouse [bio-protocol.org]

- 3. maze.conductscience.com [maze.conductscience.com]

- 4. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fear Conditioning Assay in Mouse [en.bio-protocol.org]

The Role of BRD4884 in Neuronal Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4884 is a potent, brain-penetrant small molecule that functions as a kinetically selective inhibitor of histone deacetylase 2 (HDAC2). By modulating the epigenetic landscape of neurons, this compound has emerged as a promising therapeutic candidate for cognitive disorders. This technical guide provides an in-depth analysis of the core functions of this compound in neurons, including its mechanism of action, impact on neuronal gene expression, and its effects in preclinical models of neurodegeneration. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

The epigenetic regulation of gene expression is a critical component of neuronal plasticity and memory formation.[1] Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in this process by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[2] Dysregulation of HDAC activity, particularly an increase in HDAC2 levels, has been implicated in the cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's disease.[3][4] this compound is a novel ortho-aminoanilide that acts as a potent and selective inhibitor of HDAC1 and HDAC2, with a favorable pharmacokinetic profile for central nervous system applications.[1]

Core Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of Class I HDACs, with a kinetic preference for HDAC2 over the highly homologous HDAC1.[1] This inhibition leads to a state of histone hyperacetylation, which relaxes the chromatin structure and allows for the transcriptional activation of genes that are crucial for synaptic plasticity and memory.

Signaling Pathway

The primary signaling pathway initiated by this compound in neurons involves the following key steps:

-

HDAC Inhibition: this compound enters the nucleus and binds to the active site of HDAC1 and HDAC2.

-

Histone Hyperacetylation: The inhibition of HDACs leads to an accumulation of acetyl groups on the lysine residues of histone tails, particularly H3K9 and H4K12.[1]

-

Chromatin Remodeling: Increased histone acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. This results in a more open and transcriptionally permissive chromatin state.

-

Gene Expression: The accessible chromatin allows for the binding of transcription factors and RNA polymerase to the promoter regions of genes involved in synaptic function and memory, leading to their increased expression. HDAC2 has been shown to associate with the promoters of genes implicated in synaptic plasticity and memory formation.[5]

-

Enhanced Neuronal Function: The upregulation of these plasticity-related genes ultimately leads to improvements in synaptic function, dendritic spine density, and cognitive performance.[2][5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro HDAC Inhibition

| Target | IC50 (nM) |

| HDAC1 | 29[6] |

| HDAC2 | 62[6] |

| HDAC3 | 1090[6] |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Half-life (T1/2) | 0.9 hours |

| Brain-to-Plasma Ratio (AUC) | 1.29 |

Table 3: Cellular Effects in Primary Mouse Neuronal Cultures

| Treatment | Histone Mark | Fold Increase in Acetylation |

| This compound (10 µM, 24h) | H3K9 | Significant Increase[1] |

| This compound (10 µM, 24h) | H4K12 | Significant Increase[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for specific research needs.

Primary Mouse Neuronal Culture

This protocol describes the isolation and culture of primary neurons from the mouse forebrain.

-

Preparation: Coat culture plates with Poly-D-lysine (50 µg/mL) for at least 1 hour at room temperature, then wash three times with sterile water.

-

Dissection: Euthanize neonatal mouse pups (P0-P1) and dissect the forebrain in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Digestion: Mince the tissue and incubate in a papain solution (20 units/mL) for 15-20 minutes at 37°C.

-

Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin, and plate the cells onto the coated plates.

-

Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Change half of the medium every 3-4 days.

Western Blot for Histone Acetylation

This protocol outlines the procedure for detecting changes in histone acetylation levels.

-

Cell Lysis: Treat cultured neurons with this compound or vehicle. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and separate them on a 15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against acetylated H3K9, acetylated H4K12, and a loading control (e.g., total H3 or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Contextual Fear Conditioning

This protocol is used to assess hippocampus-dependent learning and memory in mice.

-

Apparatus: Use a conditioning chamber with a grid floor connected to a shock generator.

-

Training (Day 1): Place the mouse in the chamber and allow it to explore for a set period (e.g., 2 minutes). Deliver a mild foot shock (e.g., 0.5-0.75 mA for 2 seconds). Remove the mouse 30-60 seconds after the shock.

-

Testing (Day 2): Return the mouse to the same chamber 24 hours later and record its behavior for a set period (e.g., 5 minutes) without delivering a shock.

-

Data Analysis: Score the freezing behavior (complete immobility except for respiration) as a measure of fear memory. Increased freezing time indicates better memory of the aversive context.

Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for evaluating this compound and the logical relationship between its properties and effects.

Conclusion

This compound represents a significant advancement in the development of selective HDAC inhibitors for neurological disorders. Its ability to potently and selectively inhibit HDAC1 and HDAC2 in the brain leads to the reversal of epigenetic silencing of genes critical for learning and memory. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundational framework for its further investigation and clinical development. Future studies should focus on elucidating the full spectrum of its target genes in different neuronal populations and its long-term efficacy and safety in more complex disease models.

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

BRD4884: A Technical Guide for Cognitive Enhancement Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2) that has emerged as a promising tool for research in cognitive enhancement. By modulating histone acetylation, this compound influences gene expression patterns crucial for synaptic plasticity and memory formation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and methodologies for its use in preclinical research, intended to guide researchers in the fields of neuroscience and drug development.

Introduction

The epigenetic regulation of gene expression plays a critical role in the molecular mechanisms of learning and memory.[1][2] Histone deacetylases (HDACs) are key enzymes in this process, removing acetyl groups from histone proteins and leading to chromatin condensation and transcriptional repression. Dysregulation of histone acetylation has been implicated in a variety of neurological and psychiatric disorders associated with cognitive impairment.[1][2]

HDAC2, a member of the Class I HDAC family, has been specifically identified as a negative regulator of memory formation.[1] Consequently, the development of selective HDAC2 inhibitors represents a promising therapeutic strategy for cognitive enhancement. This compound is a novel ortho-aminoanilide that exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform, offering a refined tool to probe the function of HDAC2 in the central nervous system.[1] Preclinical studies have demonstrated that this compound can rescue memory deficits in a mouse model of neurodegeneration, highlighting its therapeutic potential.[1][2]

Mechanism of Action

This compound functions as a potent inhibitor of Class I HDACs, with a notable kinetic selectivity for HDAC2.[1] Its mechanism of action involves binding to the active site of the HDAC enzyme, thereby preventing the deacetylation of lysine residues on histone tails. This leads to an increase in histone acetylation (hyperacetylation), which in turn relaxes chromatin structure and facilitates the transcription of genes associated with synaptic plasticity and memory.[3]

The kinetic selectivity of this compound for HDAC2 is a key feature. It exhibits a significantly longer residence time on HDAC2 compared to HDAC1, which may contribute to a more sustained and targeted biological effect in neuronal cells.[1] This selective inhibition is thought to underlie its ability to enhance cognitive function with a potentially improved safety profile compared to non-selective HDAC inhibitors.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and interpretation.

Table 1: In Vitro Inhibitory Activity of this compound [3][4][5][6]

| Target | IC₅₀ (nM) |

| HDAC1 | 29 |

| HDAC2 | 62 |

| HDAC3 | 1090 |

Table 2: Kinetic Binding Parameters of this compound [1]

| Target | Half-life (t₁₂) (min) |

| HDAC1 | 20 |

| HDAC2 | 143 |

Table 3: Pharmacokinetic Properties of this compound in Mice [1]

| Parameter | Value |

| Half-life (t₁₂) | 0.9 hours |

| Brain-to-Plasma Ratio (AUC) | 1.29 |

| Predicted Free Fraction in Brain | 6% |

Experimental Protocols

The following sections detail the methodologies for key experiments involving this compound, based on published literature.

Neuronal Histone Acetylation Assay

This assay measures the increase in histone acetylation in primary neuronal cultures following treatment with HDAC inhibitors.

Methodology: [1]

-

Cell Culture: Primary mouse forebrain neuronal cultures are established.

-

Compound Treatment: On day 13 in vitro, cells are treated with this compound (e.g., at 10 µM) or vehicle (DMSO) for 24 hours.

-

Fixation: Cells are fixed with formaldehyde.

-

Immunostaining: Cells are stained with antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4K12).

-

Imaging and Analysis: Fluorescence microscopy is used to visualize and quantify the percentage of cells with a fluorescence signal above a baseline threshold established in vehicle-treated cells.

References

BRD4884 in Neurodegeneration Models: A Technical Overview of Initial Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the initial preclinical investigations of BRD4884, a novel small molecule inhibitor, in the context of neurodegenerative disease models. The focus is on its mechanism of action, pharmacokinetic profile, and efficacy in reversing cognitive deficits, supported by detailed experimental protocols and quantitative data.

Introduction: Targeting Epigenetic Mechanisms in Neurodegeneration

The dysregulation of epigenetic processes, particularly histone acetylation, is increasingly recognized as a critical factor in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's disease.[1][2] Histone deacetylases (HDACs) are key enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] Elevated levels of HDAC2, in particular, have been implicated in reducing synaptic plasticity and impairing memory formation.[1][4]

This compound is a potent, brain-penetrant, and kinetically selective inhibitor of HDAC2.[1][5] It belongs to a novel class of ortho-aminoanilides designed to selectively target HDAC2 over the highly homologous HDAC1 isoform.[1] Initial studies have explored its potential as a cognition-enhancing therapeutic agent by aiming to reverse the hypoacetylation state associated with neurodegenerative conditions.[1][4]

Mechanism of Action: Selective HDAC2 Inhibition

This compound exerts its therapeutic effect by inhibiting the catalytic activity of Class I HDACs, with a kinetic selectivity for HDAC2.[1] In neurodegenerative states characterized by HDAC2 overexpression, the resulting histone hypoacetylation leads to the repression of genes essential for synaptic plasticity and memory. By inhibiting HDAC2, this compound restores histone acetylation to normal levels, thereby reactivating the transcription of these crucial genes and rescuing associated cognitive functions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial preclinical studies of this compound.

Table 1: In Vitro Potency of this compound Against Class I HDACs

| Target | IC₅₀ (nM) |

|---|---|

| HDAC1 | 29 |

| HDAC2 | 62 |

| HDAC3 | 1090 |

Data sourced from MedchemExpress.[5]

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

|---|---|

| Half-life (T₁/₂) | 0.9 hours |

| Brain-to-Plasma Ratio (AUC) | 1.29 |

| Predicted Free Fraction (Brain) | 6% |

Data sourced from Wagner FF, et al. (2015).[1]

Table 3: In Vivo Efficacy in CK-p25 Mouse Model

| Animal Model | Treatment | Dosage | Outcome |

|---|---|---|---|

| CK-p25 Mice | This compound | 1-10 mg/kg (i.p., daily for 10 days) | Rescued memory deficits in contextual fear conditioning. |

Data sourced from MedchemExpress, referencing Wagner FF, et al.[5]

Experimental Protocols

Detailed methodologies for the key experiments conducted in the initial evaluation of this compound are provided below.

-

Objective: To determine the effect of this compound on histone acetylation in a neuronal context.

-

Cell Model: Primary mouse neuronal cell cultures.

-

Treatment Protocol:

-

Primary neurons were cultured using standard protocols.

-

Cells were treated with this compound at a concentration of 10 µM for 24 hours.[5]

-

-

Endpoint Analysis:

-

Following treatment, cells were lysed, and histones were extracted.

-

Western blotting was performed to assess the acetylation levels of specific histone lysine residues.

-

Primary antibodies targeting acetylated H4K12 and acetylated H3K9 were used to quantify changes in histone marks.[1]

-

-

Objective: To evaluate the efficacy of this compound in rescuing cognitive deficits in a neurodegeneration mouse model.

-

Animal Model: CK-p25 transgenic mice.[1][5] This model allows for inducible, forebrain-specific expression of p25, which activates cyclin-dependent kinase 5 (Cdk5), leading to severe neuronal loss and cognitive impairments mimicking aspects of Alzheimer's disease.[1]

-

Experimental Workflow:

-

Treatment Protocol:

-

Three-month-old CK-p25 mice were induced for 6 weeks to drive p25 expression in the forebrain.[5]

-

Mice were administered this compound via intraperitoneal (i.p.) injection daily for 10 consecutive days at doses ranging from 1 to 10 mg/kg.[5]

-

A control group received vehicle injections following the same schedule.

-

-

Behavioral Assessment (Contextual Fear Conditioning):

-

Training: Mice were placed in a novel chamber and received a mild foot shock paired with an auditory cue.

-

Testing: 24 hours later, mice were returned to the same chamber (context).

-

Endpoint: "Freezing" behavior (a measure of fear memory) was quantified. Non-treated CK-p25 mice typically exhibit reduced freezing, indicating impaired memory of the context-shock association. The ability of this compound to increase freezing time toward wild-type levels was measured as the primary outcome.[5]

-

-

Objective: To determine the brain permeability and metabolic stability of this compound.

-

Methodology:

-

This compound was administered to mice systemically.

-

At various time points post-administration, blood and brain tissue were collected.

-

Drug concentrations in both plasma and brain homogenates were quantified using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

The brain-to-plasma ratio was calculated based on the Area Under the Curve (AUC) for each compartment to determine brain permeability.[1]

-

Tissue binding assays were conducted to estimate the unbound (free) fraction of the drug in the brain.[1]

-

Summary and Future Directions

Initial studies on this compound demonstrate its promise as a therapeutic agent for neurodegenerative diseases associated with cognitive decline. As a potent and brain-penetrant HDAC inhibitor with kinetic selectivity for HDAC2, it has shown the ability to increase histone acetylation in neuronal cells and, most notably, to rescue memory deficits in the rigorous CK-p25 mouse model of neurodegeneration.[1][5]

The presented data provide a strong rationale for further investigation. Future studies should aim to:

-

Explore the efficacy of this compound in other neurodegeneration models, such as those for Parkinson's, Huntington's, or ALS, where HDAC dysregulation is also implicated.[6][7][8]

-

Investigate the long-term effects of this compound treatment on neuropathology, such as amyloid plaque deposition or tau pathology.

-

Elucidate the specific downstream gene expression changes mediated by this compound-induced histone hyperacetylation.

-

Conduct comprehensive safety and toxicology studies to support potential clinical development.

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of HDAC Inhibition in Models of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 7. Scientists find drug that helps Huntington's disease-afflicted mice—and their offspring | Technology Networks [technologynetworks.com]

- 8. Opportunities for histone deacetylase inhibition in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Brain: A Technical Guide to the Brain-Penetrant Properties of BRD4884

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the brain-penetrant histone deacetylase (HDAC) inhibitor, BRD4884. This compound has emerged as a significant chemical probe for studying the role of HDACs, particularly HDAC2, in the central nervous system (CNS) and as a potential therapeutic agent for neurological disorders. This document consolidates key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and the workflow for assessing its CNS distribution.

Core Data Presentation

The following tables summarize the key quantitative parameters that define the biochemical activity and pharmacokinetic profile of this compound, highlighting its potency, selectivity, and brain-penetrant properties.

Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs

| Target | IC50 (nM) |

| HDAC1 | 29[1] |

| HDAC2 | 62[1] |

| HDAC3 | 1090[1] |

Table 2: Kinetic Binding Properties of this compound

| Parameter | HDAC1 | HDAC2 |

| Half-life (t½) (min) | 20[1] | 143[1] |

| Kinetic Selectivity (t½ HDAC2 / t½ HDAC1) | - | 7-fold[1] |

Table 3: Pharmacokinetic and Brain Penetration Properties of this compound in Mice

| Parameter | Value |

| Half-life (t½) | 0.9 hours[2] |

| Brain-to-Plasma Ratio (AUC-based) | 1.29[2] |

| Predicted Free Fraction in Brain | 6%[2] |

Signaling Pathway and Mechanism of Action

This compound functions as a potent inhibitor of Class I histone deacetylases, with kinetic selectivity for HDAC2.[2] In the central nervous system, HDAC2 is a key negative regulator of synaptic plasticity and memory formation. By inhibiting HDAC2, this compound prevents the removal of acetyl groups from histone proteins. This leads to a state of hyperacetylation, which relaxes the chromatin structure and facilitates the transcription of genes essential for learning and memory.[2] The following diagram illustrates this proposed signaling pathway.

Experimental Workflow for Assessing Brain Penetration

The evaluation of a compound's brain-penetrant properties involves a multi-step process, beginning with in vitro assays and progressing to in vivo pharmacokinetic studies. The following diagram outlines a typical experimental workflow for characterizing a compound like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the properties of this compound.

In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor against purified HDAC enzymes.

-

Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of HDAC1, HDAC2, and HDAC3.

-

Materials:

-

Purified recombinant human HDAC1, HDAC2, and HDAC3 enzymes.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

This compound stock solution in DMSO.

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction).

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme solution to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Neuronal Histone Acetylation Assay

This protocol outlines a method to assess the ability of this compound to increase histone acetylation in primary neuronal cultures.

-

Objective: To determine if this compound increases the acetylation of histones (e.g., H3K9, H4K12) in a cellular context.[2]

-

Materials:

-

Primary mouse neuronal cultures.

-

This compound stock solution in DMSO.

-

Cell culture medium.

-

Formaldehyde for cell fixation.

-

Permeabilization buffer (e.g., PBS with Triton X-100).

-

Blocking buffer (e.g., PBS with bovine serum albumin).

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K12).

-

Fluorescently labeled secondary antibodies.

-

Nuclear counterstain (e.g., DAPI).

-

High-content imaging system or fluorescence microscope.

-

-

Procedure:

-

Plate primary neurons in 96-well imaging plates and culture for a specified number of days in vitro.

-

Treat the neurons with various concentrations of this compound or DMSO (vehicle control) for a set duration (e.g., 24 hours).[2]

-

Fix the cells with formaldehyde in PBS.

-

Wash the cells with PBS and then permeabilize with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with primary antibodies against the specific acetylated histones overnight at 4°C.

-

Wash the cells to remove unbound primary antibodies.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.

-

Wash the cells to remove unbound secondary antibodies.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the fluorescence intensity of the acetylated histone signal within the nucleus of each cell.

-

Compare the levels of histone acetylation in this compound-treated cells to the vehicle-treated controls.

-

In Vivo Pharmacokinetic Study and Brain-to-Plasma Ratio Determination

This protocol describes a general procedure for assessing the pharmacokinetic profile and brain penetration of this compound in mice.

-

Objective: To determine the concentration-time profiles of this compound in plasma and brain tissue and to calculate the brain-to-plasma ratio.

-

Materials:

-

Male C57BL/6 mice.

-

This compound formulation for intravenous (IV) and oral (PO) administration.

-

Blood collection supplies (e.g., capillaries, EDTA tubes).

-

Brain homogenization equipment.

-

LC-MS/MS system for bioanalysis.

-

-

Procedure:

-

Administer this compound to two groups of mice via IV and PO routes at a specified dose.

-

At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice from each group.

-

Immediately following blood collection, euthanize the mice and harvest the brains.

-

Process the blood samples to obtain plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from the plasma and brain homogenate samples using an appropriate method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.

-

Plot the mean plasma and brain concentrations versus time for each administration route.

-

Calculate pharmacokinetic parameters, including half-life (t½), and the area under the curve (AUC) for both plasma and brain.

-

Determine the brain-to-plasma ratio by dividing the AUC for the brain by the AUC for the plasma (AUCbrain/AUCplasma).[2]

-

References

An In-depth Technical Guide to Ortho-Aminoanilide HDAC Inhibitors

Core Characteristics for Researchers, Scientists, and Drug Development Professionals

Ortho-aminoanilide derivatives represent a significant class of histone deacetylase (HDAC) inhibitors, distinguished by their selectivity for class I HDAC enzymes, particularly HDAC1, HDAC2, and HDAC3. These compounds have garnered considerable attention in the field of drug discovery, primarily for their potential as anticancer agents. This guide provides a comprehensive overview of their fundamental characteristics, mechanism of action, structure-activity relationships, and relevant experimental protocols.

Mechanism of Action

The inhibitory activity of ortho-aminoanilides is centered on their unique zinc-binding group (ZBG). The ortho-aminoanilide moiety chelates the catalytic zinc ion (Zn²⁺) within the active site of HDAC enzymes. This interaction is crucial for the deacetylase function of these enzymes.[1] The amino group and the carbonyl oxygen of the anilide coordinate with the zinc ion, effectively blocking the substrate from accessing the catalytic machinery and leading to an accumulation of acetylated histones and other non-histone protein substrates.[2] This hyperacetylation of chromatin results in a more relaxed chromatin structure, which in turn can reactivate the transcription of tumor suppressor genes and other genes involved in cell cycle arrest, differentiation, and apoptosis.[3]

Structure-Activity Relationship

The typical pharmacophore of an ortho-aminoanilide HDAC inhibitor consists of three key components:

-

Zinc-Binding Group (ZBG): The ortho-aminoanilide group is the defining feature, responsible for coordinating with the zinc ion in the HDAC active site.[1]

-

Linker Region: This component connects the ZBG to the "cap" group and occupies the hydrophobic channel leading to the active site. The length and composition of the linker can influence the inhibitor's potency and isoform selectivity.

-

Cap Group: The cap group interacts with residues on the surface of the HDAC enzyme, contributing to the inhibitor's affinity and selectivity. Modifications to the cap group have been extensively explored to optimize the pharmacological properties of these inhibitors.

Extensive research has demonstrated that modifications to the phenyl ring of the ortho-aminoanilide ZBG, particularly substitutions that project into a "foot-pocket" adjacent to the active site, can significantly enhance potency and selectivity for HDAC1 and HDAC2 over other isoforms.[4]

Quantitative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of representative ortho-aminoanilide HDAC inhibitors against class I HDAC isoforms. This data highlights the typical selectivity profile of this class of compounds.

| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Reference(s) |

| CI-994 | — | — | — | [4] |

| Compound 6a | 4.5 | 51.4 | >10,000 | [4] |

| Compound 6b | 4.4 | 31.6 | >10,000 | [4] |

| Compound 6c | 4.4 | 45.7 | >10,000 | [4] |

| Compound 6d | 13.2 | 77.2 | 8,908 | [4] |

| Compound 10a | 41.8 | 89.1 | >10,000 | [4] |

| Compound 10b | 26.2 | 59.3 | >10,000 | [4] |

| Compound 10c | 31.6 | 63.1 | >10,000 | [4] |

| HDACi 4b | 1000 | 2500 | 30 | [5] |

| HDACi 136 | 3000 | >10000 | 100 | [5] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies for the evaluation of ortho-aminoanilide HDAC inhibitors are crucial for reproducible research. Below are outlines for key experiments.

Synthesis of Ortho-Aminoanilide HDAC Inhibitors

The synthesis of ortho-aminoanilide HDAC inhibitors typically involves a multi-step process. A general synthetic scheme is outlined below.

A common synthetic route involves the coupling of a suitable carboxylic acid (containing the cap and linker) with a protected ortho-phenylenediamine derivative. The protecting group is subsequently removed to yield the final ortho-aminoanilide inhibitor.[6]

In Vitro HDAC Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified HDAC isoforms.

Protocol Outline:

-

Reagent Preparation: Dilute recombinant HDAC enzyme, a fluorogenic acetylated peptide substrate, and the ortho-aminoanilide inhibitor to desired concentrations in assay buffer.

-

Incubation: In a 96-well plate, combine the HDAC enzyme and the test compound. After a brief pre-incubation, add the fluorogenic substrate to initiate the reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the enzymatic reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition relative to a control (without inhibitor) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HDAC Activity Assay

This assay assesses the ability of the inhibitor to penetrate cells and inhibit HDAC activity within a cellular context.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., HeLa, HCT116) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the ortho-aminoanilide inhibitor for a specified duration (e.g., 2-24 hours).

-

Substrate Incubation: Add a cell-permeable, fluorogenic HDAC substrate to the wells and incubate at 37°C.

-

Lysis and Development: Add a lysis buffer containing the developer reagent to stop the reaction and generate the fluorescent signal.

-

Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

Western Blot Analysis of Histone Acetylation

This technique is used to confirm the on-target effect of the inhibitors by detecting changes in the acetylation status of histones.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with the inhibitor, then harvest and lyse the cells to extract total protein or nuclear extracts.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the signal for acetylated histones in treated samples compared to the control indicates HDAC inhibition.[7][8][9]

Antiproliferative Assay

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in a 96-well plate.

-

Compound Incubation: Treat the cells with a range of inhibitor concentrations for an extended period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. Viable cells metabolize these reagents, resulting in a colorimetric or fluorescent signal.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).[5]

Signaling Pathway Context

Ortho-aminoanilide HDAC inhibitors function by modulating the epigenetic landscape, which has downstream effects on various signaling pathways implicated in cancer.

By inhibiting HDACs, these compounds can lead to the re-expression of silenced tumor suppressor genes like p21, which induces cell cycle arrest. Additionally, they can promote apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. These multifaceted effects underscore the therapeutic potential of ortho-aminoanilide HDAC inhibitors in oncology.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 4. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

BRD4884: A Technical Guide to its Discovery and Preclinical Development for Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of histone deacetylase 2 (HDAC2). Its discovery has garnered significant interest within the neuroscience community due to its potential as a therapeutic agent for cognitive disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory and pharmacokinetic properties, detailed experimental methodologies for key preclinical assays, and a discussion of its therapeutic potential based on in vivo studies. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the advancement of HDAC inhibitors for neurological diseases.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression. In the central nervous system, HDACs are involved in regulating synaptic plasticity and memory formation. Dysregulation of HDAC activity has been implicated in the pathophysiology of various neurodegenerative and psychiatric disorders.

Specifically, HDAC2, a member of the Class I HDAC family, has emerged as a key negative regulator of memory formation. Increased HDAC2 levels have been observed in preclinical models of Alzheimer's disease and have been associated with cognitive decline. This has led to the hypothesis that selective inhibition of HDAC2 could be a viable therapeutic strategy for enhancing cognitive function. This compound was developed as a tool to test this hypothesis, demonstrating both potent and selective inhibition of HDAC2.

Discovery and Chemical Properties

This compound was identified through a focused drug discovery effort to develop selective inhibitors of HDAC2. The design strategy centered on achieving kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.

Chemical Structure:

-

Formal Name: N-(4-amino-4'-fluoro[1,1'-biphenyl]-3-yl)tetrahydro-2H-pyran-4-carboxamide[1]

-

CAS Number: 1404559-91-6[1]

-

Molecular Formula: C18H19FN2O2[1]

-

Molecular Weight: 314.4 g/mol [1]

Synthesis:

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. The synthesis of similar compounds generally involves multi-step organic chemistry reactions.

Mechanism of Action

This compound exerts its biological effects through the inhibition of HDAC enzymes, primarily HDAC1 and HDAC2. By blocking the deacetylase activity of these enzymes, this compound leads to an increase in the acetylation of histones and other proteins. This results in a more open chromatin structure, facilitating gene transcription.

The key innovation in the design of this compound is its kinetic selectivity for HDAC2. It exhibits a significantly longer residence time on HDAC2 compared to HDAC1, which is believed to contribute to its specific biological effects on cognition.[1]

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of gene expression through histone acetylation.

References

Unveiling the Molecular Embrace: A Technical Guide to the Theoretical Binding Mode of BRD4884 to HDAC2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical binding mode of BRD4884, a potent and kinetically selective inhibitor, to Histone Deacetylase 2 (HDAC2). Understanding this interaction at a molecular level is paramount for the rational design of next-generation therapeutics targeting neurodegenerative diseases and other cognitive impairments. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the critical molecular interactions.

Core Binding Principles and Quantitative Affinities

This compound distinguishes itself through its kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform. This selectivity is attributed to its slow-on/slow-off binding kinetics with HDAC2, resulting in a significantly longer residence time.[1] The binding of this compound to HDAC2 is characterized by the interaction of its ortho-aminoanilide moiety with the zinc ion in the catalytic pocket and the positioning of its biphenyl chain within the enzyme's internal cavity.[2]

Quantitative analysis reveals a nuanced affinity profile for this compound across Class I HDACs. While exhibiting potent inhibition of both HDAC1 and HDAC2, its prolonged engagement with HDAC2 underscores its therapeutic potential.

| Parameter | HDAC1 | HDAC2 | HDAC3 | Reference |

| IC50 | 29 nM | 62 nM | 1090 nM | [3][4] |

| Half-life (T1/2) | 20 min | 143 min | Not Reported | [1][4] |

| Calculated Binding Affinity (Docking) | Not Reported | -9.1 kcal/mol | Not Reported | [5] |

Visualizing the Interaction: this compound-HDAC2 Binding Pocket

The following diagram, generated using Graphviz (DOT language), illustrates the key molecular interactions between this compound and the active site of HDAC2, based on crystallographic and molecular docking data.

Caption: Key interactions in the this compound-HDAC2 binding pocket.

Experimental and Computational Methodologies

The elucidation of the this compound-HDAC2 binding mode has been achieved through a combination of experimental and computational techniques.

Protein Expression and Purification of HDAC2

A C-terminally His-tagged full-length human HDAC2 (hHDAC2) protein was expressed in Sf9 insect cells.[6] The purification process involved affinity chromatography to isolate the His-tagged protein.[6]

In Vitro HDAC Enzymatic Assays

The inhibitory activity of this compound was determined using in vitro enzymatic assays. The kinetic binding properties towards HDACs 1, 2, and 3 were evaluated through progression curve analyses at various inhibitor concentrations.[1] Substrate conversion was monitored continuously for 4 hours to determine the kinetic parameters.[1]

X-ray Crystallography

To gain a deeper understanding of the structure-activity relationship (SAR), a 1.66 Å resolution crystal structure of human HDAC2 in complex with this compound was determined (PDB ID: 5IWG).[2][6] This high-resolution structure revealed the precise orientation of this compound within the catalytic pocket and the key interacting residues.[6]

Molecular Docking Simulations

Molecular docking simulations were performed to predict the binding mode of this compound into the HDAC2 active site, using the 3MAX crystal structure as a template.[1][5] These simulations corroborated the experimental findings, showing the carboxamide moiety chelating the Zn2+ ion and forming hydrogen bonds with His145, His146, and Gly154.[5] The docking protocol was optimized for reliability and structural accuracy prior to virtual screening.[5]

The following diagram outlines the logical workflow of the computational studies.

Caption: Computational workflow for docking this compound to HDAC2.

Structure-Activity Relationship (SAR) Insights

The SAR studies on this compound and its analogs have provided critical insights into the features governing potency and selectivity.

-

Linker Moiety: The pyran ring of this compound occupies the 11 Å channel leading to the catalytic pocket.[1][6] A key hydrogen-bonded bridging water molecule between the pyran oxygen of this compound and His183 of HDAC2 was identified in the crystal structure.[6] The incorporation of sp3-rich linker motifs is crucial for the kinetically selective inhibition of HDAC2.[1]

-

Internal Cavity Motif: The 4-fluorophenyl group of this compound fits tightly into the hydrophobic 14 Å internal cavity.[6] This hydrophobic aryl group is preferred for high potency and selectivity for HDAC1 and 2.[1] The phenyl ring is sandwiched between Leu144 and Met35, with the para-fluorine atom pointing towards Phe114.[6] Replacement of the p-fluorophenyl with a more hydrophilic 4-pyridyl group significantly reduced potency.[1] The hydrophobic 11 Å channel is lined by two phenylalanine residues (Phe155 and Phe210).[1][6]

References

- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 6. web.mit.edu [web.mit.edu]

Methodological & Application

Application Notes and Protocols for BRD4884 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with high selectivity for Class I HDACs. Its inhibitory profile makes it a valuable tool for investigating the roles of specific HDACs in various cellular processes, including gene expression, cell cycle regulation, and apoptosis. These application notes provide detailed protocols for utilizing this compound in cell-based assays to study its effects on cell viability, apoptosis, and cell cycle progression, particularly in the context of cancer research.

Mechanism of Action

This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in acetylation status results in changes in chromatin structure and gene expression, ultimately impacting cellular function. As a kinetically selective inhibitor of HDAC2, this compound offers a nuanced approach to studying the specific functions of this isozyme.[1] The inhibition of HDACs by compounds like this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncology research.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against Class I HDACs. This data is crucial for determining the appropriate concentration range for cell-based experiments.

| Target | IC50 (nM) | Reference |

| HDAC1 | 29 | [1] |

| HDAC2 | 62 | [1] |

| HDAC3 | 1090 | [1] |

Note: The effective concentration in cell-based assays is typically higher than the biochemical IC50 and needs to be determined empirically for each cell line and assay.

Signaling Pathways

HDAC inhibitors, including by extension this compound, influence key signaling pathways that regulate cell survival and proliferation. The diagrams below illustrate the general mechanism of action and its impact on apoptosis and cell cycle pathways.

Experimental Protocols

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HCT116, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear-bottom black plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTS or MTT reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treat cells with this compound at 1x, 2x, and 5x the determined IC50 for 24-48 hours. Include a vehicle control.

-

Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest cells by trypsinization. Centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis of Apoptosis and Cell Cycle Markers

This protocol examines the effect of this compound on the expression of key regulatory proteins.

Materials:

-

Cancer cell line

-

Complete growth medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p21, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Expected Results

Based on the known activity of HDAC inhibitors, treatment of cancer cells with this compound is expected to:

-

Decrease cell viability in a dose- and time-dependent manner.

-

Induce apoptosis , as indicated by an increase in the Annexin V-positive cell population.

-

Cause cell cycle arrest , typically at the G1/S or G2/M phase, observable as an accumulation of cells in the corresponding phase of the cell cycle histogram.

-

Modulate the expression of key regulatory proteins . Expected changes include the cleavage of PARP and Caspase-3, an increased Bax/Bcl-2 ratio, and upregulation of p21 and p53.

Troubleshooting

-

Low cytotoxicity: Ensure the this compound stock solution is properly prepared and stored. Increase the concentration range and/or incubation time. Cell line sensitivity to HDAC inhibitors can vary significantly.

-

High background in flow cytometry: Ensure proper washing steps to remove unbound antibodies/dyes. Optimize cell density to avoid clumps.

-

Weak signal in Western blotting: Increase the amount of protein loaded. Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

These protocols provide a framework for investigating the cellular effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

how to dissolve and store BRD4884 for experiments

For Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive guidance on the proper dissolution, storage, and handling of BRD4884, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1) and HDAC2, for use in experimental settings.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets class I histone deacetylases, particularly HDAC1 and HDAC2, with significantly less activity against HDAC3.[1][2][3] It is a valuable research tool for studying the roles of HDAC1/2 in epigenetic regulation, gene expression, and their implications in various disease models, especially neurological disorders.[2][4] this compound is brain-penetrant, making it suitable for both in vitro and in vivo studies investigating cognitive function and neurodegeneration.[3][4][5] Its mechanism of action involves preventing the removal of acetyl groups from histones, which leads to a more open chromatin structure and activation of gene transcription.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1404559-91-6 | [1][2][5] |

| Molecular Formula | C₁₈H₁₉FN₂O₂ | [1][5] |

| Molecular Weight | 314.35 g/mol | [1][2] |

| Purity | ≥98% | [5] |

| Appearance | Crystalline solid | [5] |

Solubility and Preparation of Stock Solutions

Proper dissolution is critical for ensuring the accuracy and reproducibility of experimental results. This compound is soluble in several organic solvents but has limited solubility in aqueous solutions.

Table 2: Solubility Data for this compound

| Solvent | Concentration | Reference |

| DMSO | ~30 mg/mL | [5] |

| DMF | ~30 mg/mL | [5] |

| Ethanol | ~2 mg/mL | [5] |

| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [5] |

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the most common solvent for this compound.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or foil-wrapped polypropylene vials

-

Calibrated analytical balance and weighing paper

-

Vortex mixer and/or sonicator

Procedure:

-

Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.14 mg of this compound (Molecular Weight = 314.35 g/mol ).

-

Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass = 0.001 L x 0.010 mol/L x 314.35 g/mol x 1000 = 3.1435 mg

-

-

Dissolution: Add the weighed this compound powder to a sterile vial. Add the calculated volume of DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied to facilitate dissolution.[2] Visually inspect the solution against a light source to ensure no particulates are visible.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile polypropylene vials.[1]

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately as recommended in Section 3.

Storage and Stability

Correct storage is essential to maintain the potency and integrity of this compound over time.

Table 3: Storage and Stability Recommendations

| Form | Storage Temperature | Duration | Recommendations | Reference |

| Lyophilized Powder | -20°C | Up to 3 years | Keep in a dry (desiccated), dark environment. | [1][2][5] |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term storage. | [1][6] |

| Stock Solution (in DMSO) | -80°C | Up to 1 year | Recommended for long-term storage to ensure stability. | [2] |

Key Handling Guidelines:

-

Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is highly recommended to prevent degradation.[1]

-

Protect from Light: Store both powder and solutions in the dark or in amber vials to prevent photodegradation.[6]

-

Working Solutions: Prepare fresh working solutions for experiments by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. Note that this compound has limited solubility in aqueous media.

Mechanism of Action and Experimental Workflow

Mechanism of Action: HDAC Inhibition

This compound functions by inhibiting HDAC1 and HDAC2. In a normal state, HDACs remove acetyl groups from lysine residues on histone tails, causing the chromatin to condense. This "closed" chromatin structure restricts the access of transcription factors to DNA, leading to gene silencing. By inhibiting HDACs, this compound allows histone acetyltransferases (HATs) to maintain an acetylated state (hyperacetylation). This results in a relaxed, "open" chromatin structure, facilitating gene transcription.

References

- 1. adooq.com [adooq.com]

- 2. This compound | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medkoo.com [medkoo.com]

BRD4884 Administration for Enhanced Brain Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4884 is a potent, brain-penetrant inhibitor of histone deacetylases (HDACs) with notable kinetic selectivity for HDAC2 over HDAC1.[1][2][3][4] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various neurological disorders. Specifically, HDAC2 has been identified as a negative regulator of memory formation and synaptic plasticity.[5] Inhibition of HDAC2 by compounds like this compound presents a promising therapeutic strategy for cognitive enhancement in the context of neurodegenerative diseases.[3][6][7]

This document provides detailed application notes and protocols for the administration of this compound to achieve optimal brain delivery in preclinical research models. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in the central nervous system (CNS).

Mechanism of Action: HDAC Inhibition and Neuronal Function

HDACs function by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDACs, particularly HDAC2, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that facilitates the transcription of genes involved in synaptic plasticity, memory formation, and neuroprotection.[3][5] The signaling pathway involves the activation of transcription factors like CREB and the expression of downstream target genes such as brain-derived neurotrophic factor (BDNF).[3][8]

References

- 1. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]

- 2. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]

- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetically Selective Inhibitors of Histone Deacetylase 2 (HDAC2) as Cognition Enhancers. | Broad Institute [broadinstitute.org]

- 7. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. HDAC inhibitors as cognitive enhancers in fear, anxiety and trauma therapy: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing the CK-p25 Mouse Model with BRD4884 Treatment for Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction